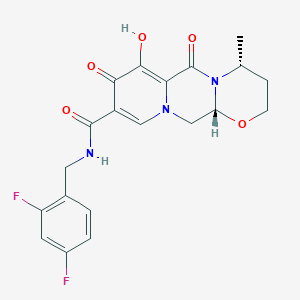

Dolutegravir RR isomer

Description

Properties

IUPAC Name |

(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWKPHLQXYSBKR-MEBBXXQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357289-29-2 |

Source

|

| Record name | 4-epi-Dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-EPI-DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

stereoselective synthesis of Dolutegravir RR isomer

An In-Depth Technical Guide to the Stereoselective Synthesis of Dolutegravir

Abstract

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of first-line antiretroviral therapy for HIV-1 infection.[1][2] Its complex polycyclic structure features two critical stereocenters that define its therapeutic efficacy. The clinically approved form is the (4R, 12aS)-diastereomer. This guide provides a comprehensive technical overview of the stereoselective synthesis of Dolutegravir, with a particular focus on the strategies employed to control the formation of the desired (4R, 12aS) isomer and the concurrent formation of its diastereomer, the (4R, 12aR)-isomer. We will dissect prevalent synthetic strategies, explain the mechanistic rationale behind key transformations, and provide detailed protocols grounded in peer-reviewed literature. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).

Introduction: The Stereochemical Challenge of Dolutegravir

Dolutegravir's efficacy is intrinsically linked to its three-dimensional structure. The molecule possesses two chiral centers at the C4 and C12a positions of its tetracyclic core. The desired therapeutic agent is the (4R, 12aS)-isomer. The (4R, 12aR)-isomer, often referred to as the RR isomer, is a diastereomeric impurity that must be controlled and minimized during synthesis.[3][4]

The primary challenge in Dolutegravir synthesis is not just the construction of the complex pyridone core but the precise, diastereoselective formation of the bridged tricyclic system. The stereochemistry at the C4 position is typically introduced from a chiral starting material, the commercially available (R)-3-amino-1-butanol.[1][5] The crucial C12a stereocenter is established during a key cyclization step. Therefore, the core of Dolutegravir's stereoselective synthesis lies in maximizing the formation of the desired (12aS)-epimer over the (12aR)-epimer.

This guide will explore the main industrial strategies to achieve this, focusing on the pivotal diastereoselective cyclization and the factors that govern its outcome.

Caption: Figure 1: Origin of Stereocenters in Dolutegravir.

Retrosynthetic Analysis and Core Strategies

Most industrial syntheses of Dolutegravir follow a convergent approach, where the key fragments are prepared separately and then combined. The two primary strategies are differentiated by the stage at which the chiral amine, (R)-3-amino-1-butanol, is introduced.

-

Late-Stage Amine Introduction (Convergent Strategy): This is the most common approach. It involves the initial synthesis of a highly functionalized, achiral pyridinone core (Ring A). This core is then coupled with (R)-3-amino-1-butanol in a key diastereoselective cyclization step to form the fused B and C rings.[1][6]

-

Early-Stage Amine Introduction (Linear Strategy): An alternative route begins with (R)-3-amino-1-butanol to first construct the bicyclic amine fragment (Rings B and C).[1][5] The pyridone ring (Ring A) is then built onto this chiral scaffold. This approach may offer advantages in diversifying the synthesis portfolio, especially as the cost of the chiral amine has decreased.[1]

Caption: Figure 2: High-Level Retrosynthetic Strategies for Dolutegravir.

Strategy 1: Convergent Synthesis via Pyridone Core

This approach prioritizes the construction of the achiral pyridone moiety, which serves as the central building block.

Synthesis of the Pyridone Core Intermediate

Several methods exist for synthesizing the key pyridinone intermediate. One efficient route starts with commercially available methyl 4-methoxy-3-oxobutanoate.[7] A more recent and novel approach involves a MgBr₂-promoted intramolecular cyclization, which offers high selectivity.[8]

Protocol: MgBr₂-Promoted Synthesis of Pyridinone Diester [8]

This protocol describes the formation of a key pyridinone diester intermediate (P6 in the cited literature).

-

Step A: Vinylogous Amide Formation: Methyl oxalyl chloride is condensed with ethyl 3-(N,N-dimethylamino)acrylate in dichloromethane (DCM) with pyridine as a base at <5°C to yield the vinylogous amide intermediate (P3).

-

Step B: Substitution: The resulting intermediate (P3) is reacted with aminoacetaldehyde dimethyl acetal in methanol at <15°C to afford the substituted product (P4).

-

Step C: Alkylation: Intermediate P4 is condensed with methyl bromoacetate to give the acyclic precursor (P5). This intermediate is typically used directly in the next step without purification.

-

Step D: MgBr₂-Promoted Cyclization: The crude precursor (P5) is treated with MgBr₂ in acetonitrile. The Lewis acidity of MgBr₂ promotes a highly selective intramolecular cyclization to furnish the desired pyridinone diester (P6).

-

Step E: Selective Hydrolysis: The diester (P6) undergoes selective hydrolysis using LiOH·H₂O at 0°C to yield the key pyridinone carboxylic acid intermediate, ready for subsequent steps.

The Diastereoselective Cyclization

This is the most critical step for establishing the final stereochemistry of Dolutegravir. The pyridinone acid is converted to an aldehyde in situ, which then undergoes a diastereoselective cyclization with (R)-3-amino-1-butanol.[2]

The reaction proceeds via the formation of an intermediate enamine/iminium species, followed by an intramolecular Michael addition and subsequent cyclization to form the oxazine ring. The choice of acid and solvent is paramount for controlling the diastereoselectivity. Acetic acid is often used as it serves as both a catalyst and a solvent that influences the transition state geometry, favoring the formation of the desired (12aS)-isomer.[2][6]

Protocol: Diastereoselective Tricycle Formation [2][6]

-

Acetal Deprotection: A pyridinone acid precursor (with a protected aldehyde, e.g., dimethyl acetal) is treated with an acid such as formic acid or a mixture of sulfuric and formic acid to generate the aldehyde intermediate in situ.

-

Cyclization: (R)-3-aminobutanol (typically 1.2-1.5 equivalents) is added to the solution of the aldehyde intermediate. Acetic acid is often added as a co-solvent and catalyst.

-

Reaction Conditions: The mixture is heated to around 100°C for 2-3 hours.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the tricyclic acid product is isolated, often through precipitation or extraction. The ratio of (4R, 12aS) to (4R, 12aR) diastereomers is determined at this stage.

| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (S:R at C12a) | Reference |

| Formic Acid / Acetonitrile | 25 | 1 (flow) | >90% | Not specified | [6] |

| Acetic Acid | 100 | 2.5 | 66% | Optimized for S-isomer | [2] |

| Methanesulfonic Acid / Acetic Acid | Not specified | Not specified | 71% (two-step yield) | Optimized for S-isomer | [9] |

Table 1: Comparison of conditions for the key diastereoselective cyclization step.

Final Assembly

The final steps involve the amidation of the tricyclic carboxylic acid with 2,4-difluorobenzylamine, followed by the deprotection of the enolic hydroxyl group.

-

Amidation: The tricyclic acid is activated using a coupling reagent like carbonyldiimidazole (CDI) and then reacted with 2,4-difluorobenzylamine to form the amide bond.[1][2]

-

Deprotection & Salt Formation: If a protecting group is present on the hydroxyl group (e.g., benzyl), it is removed, typically via acidolysis (e.g., with trifluoroacetic acid) or hydrogenation.[2] The final API is often isolated as its sodium salt by treatment with a sodium base.[1]

Strategy 2: Linear Synthesis via Chiral Bicyclic Amine

An alternative strategy introduces the C4 chirality at the beginning of the synthesis. This route, developed by Opatz and colleagues, builds the pyridone ring onto a pre-formed bicyclic amine scaffold.[5]

Protocol: Synthesis via Bicyclic Amine Intermediate [1][5]

-

N-Acylation: (R)-3-amino-1-butanol is first acylated with chloroacetyl chloride.

-

N-Alkylation & Cyclization: The product is then alkylated with aminoacetaldehyde dimethyl acetal, which undergoes a spontaneous intramolecular transacetalization to form the key bicyclic amine fragment in a high-yielding four-step sequence.

-

Pyridone Ring Formation: The bicyclic amine is then subjected to a 1,4-addition with an enol ether, followed by a regioselective cyclization to construct the pyridone ring.

-

Final Amidation: The 2,4-difluorobenzylamine group is introduced in the final step to give Dolutegravir.

This route provides an overall yield of up to 51% over six linear steps and is a viable alternative to the more common convergent strategies.[5]

The Role of Continuous Flow Chemistry

Continuous flow manufacturing has been successfully applied to the synthesis of Dolutegravir, offering significant advantages in terms of safety, efficiency, and scalability.[2][6][10] Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can dramatically improve yields and selectivity.

Key benefits observed in Dolutegravir synthesis include:

-

Reduced Reaction Times: Processes that take hours in batch reactors can be completed in minutes in a flow system. For instance, the entire six-step synthesis has been accomplished with an overall reaction time of just 14.5 minutes in flow, compared to 34.5 hours in batch.[2][6]

-

Telescoping of Steps: Multiple reaction steps can be "telescoped" together, eliminating the need for intermediate workups and purifications, which saves time and reduces waste.[10]

-

Improved Yields and Selectivity: The enhanced mixing and heat transfer in microreactors can lead to higher yields and better control over side reactions, including the formation of the undesired (4R, 12aR)-diastereomer.[6][9]

Caption: Figure 3: Example of a telescoped continuous flow process for tricycle formation.

Conclusion

The stereoselective synthesis of Dolutegravir is a testament to modern process chemistry, showcasing a blend of strategic retrosynthetic planning, precise control over diastereoselectivity, and the application of enabling technologies like continuous flow. While the convergent, late-stage amine introduction remains a dominant industrial strategy, alternative routes provide valuable flexibility. The critical transformation in all approaches is the diastereoselective cyclization that sets the C12a stereocenter. Understanding the mechanistic nuances of this step—particularly the influence of catalysts, solvents, and temperature—is essential for maximizing the yield of the therapeutically active (4R, 12aS)-isomer while minimizing the formation of the (4R, 12aR) diastereomeric impurity. Future innovations will likely focus on further optimizing these processes, potentially through the development of novel catalytic systems or more efficient flow chemistry setups, to ensure the continued, cost-effective supply of this vital antiretroviral agent.

References

- Li, W., et al. (2021). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Organic Process Research & Development.

- Srinivasachary, K., et al. (2022). Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities. Organic Process Research & Development.

- Request PDF. (n.d.). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ResearchGate.

- Dietz, J-P., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv.

- Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Publications.

- Yu, H., et al. (2020). Preparation of the Key Dolutegravir Intermediate via MgBr₂-Promoted Cyclization. MDPI.

- ChemistryViews. (2021). New Synthesis of HIV Drug Dolutegravir Sodium. ChemistryViews.

- Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. National Institutes of Health (NIH).

- Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. DSpace@MIT.

- SynZeal. (n.d.). Dolutegravir RR Isomer | 1357289-29-2.

- SynThink Research Chemicals. (n.d.). Dolutegravir RR Isomer | 1357289-29-2.

- Simson Pharma Limited. (n.d.). Dolutegravir RR Isomer | CAS No- 1357289-29-2.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dolutegravir RR Isomer | 1357289-29-2 | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities | CoLab [colab.ws]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

A Technical Guide to the Physicochemical Characterization of Dolutegravir Diastereomers

This in-depth technical guide provides a comprehensive overview of the essential physicochemical characterization techniques for the diastereomers of Dolutegravir, a critical antiretroviral agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure scientific integrity.

Introduction: The Stereochemical Complexity of Dolutegravir

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated significant efficacy in the treatment of HIV-1 infection.[1] Its mechanism of action involves binding to the active site of HIV integrase, thereby blocking the integration of viral DNA into the host genome.[2] The molecular structure of Dolutegravir features two chiral centers, leading to the potential for four stereoisomers: the desired (4R,12aS) enantiomer and its undesired optical isomers, including diastereomers.[1][2] The presence of these diastereomers, even in minute quantities, can significantly impact the drug's safety and efficacy profile. Therefore, their rigorous characterization is a critical aspect of pharmaceutical development and quality control.

This guide will navigate the multifaceted process of isolating and characterizing Dolutegravir's diastereomers, providing both the theoretical underpinnings and practical, step-by-step methodologies.

The Imperative of Diastereomeric Purity

The specific three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physicochemical properties. These differences can manifest in variations in:

-

Pharmacological Activity: One diastereomer may exhibit the desired therapeutic effect, while another could be inactive or even elicit off-target effects.

-

Pharmacokinetic Profile: Differences in absorption, distribution, metabolism, and excretion (ADME) can arise from stereochemical variations.

-

Toxicity: Undesired diastereomers may have unique toxicological profiles.

-

Physical Properties: Solubility, melting point, and stability can differ between diastereomers, impacting formulation and manufacturing processes.

Given these critical considerations, the development of robust analytical methods to separate, identify, and quantify Dolutegravir's diastereomers is not merely a regulatory requirement but a scientific necessity.

Workflow for Physicochemical Characterization

The comprehensive characterization of Dolutegravir diastereomers follows a logical progression from separation to detailed structural and property analysis.

Caption: A logical workflow for the comprehensive physicochemical characterization of Dolutegravir diastereomers.

Part 1: Chiral Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

The cornerstone of diastereomer characterization is a robust and validated separation method. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for resolving stereoisomers.

The Rationale Behind Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and, consequently, their separation. The choice of the CSP and mobile phase is critical and often requires empirical optimization. For Dolutegravir, polysaccharide-based CSPs have proven effective.

Experimental Protocol: Chiral Reversed-Phase HPLC

This protocol is a synthesized example based on published methods for the separation of Dolutegravir stereoisomers.[1][3][4]

Objective: To separate and quantify the (R,R), (S,S), and (S,R) stereoisomers from the active (4R,12aS) Dolutegravir sodium drug substance.

Instrumentation:

-

Agilent 1200 series HPLC or equivalent with a photodiode array (PDA) detector.[4]

-

HPLC Software (e.g., Chemstation, Chromline).[1]

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Chiralpak IF-3, 3µm (250mm x 4.6mm) or Lux cellulose-4, 5µm (250mm x 4.6mm) | These polysaccharide-based chiral stationary phases have demonstrated successful resolution of Dolutegravir stereoisomers.[1][4] |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate, pH adjusted to 2.0 with Orthophosphoric Acid | The aqueous buffer controls the ionization state of the analyte and interacts with the stationary phase. A low pH is often used to suppress the ionization of silanol groups on the silica support.[1] |

| Mobile Phase B | Acetonitrile and Tertiary Butyl Methyl Ether (35:10 v/v) | The organic modifiers control the elution strength of the mobile phase. The specific ratio is optimized for resolution.[1] |

| Elution Mode | Isocratic: Mobile Phase A: Mobile Phase B (63:37 v/v) | Isocratic elution provides consistent mobile phase composition for reproducible separation.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency.[1] |

| Column Temperature | 35°C | Temperature control is crucial for reproducible retention times and peak shapes.[1] |

| Injection Volume | 10 µL | A small injection volume minimizes band broadening.[1] |

| Detection Wavelength | 260 nm | Dolutegravir exhibits significant absorbance at this wavelength, providing good sensitivity.[1][4] |

Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: Structural Elucidation of Isolated Diastereomers

Once the diastereomers are separated, their individual structures must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For Dolutegravir diastereomers, both ¹H and ¹³C NMR are essential.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Subtle differences in the chemical shifts and coupling constants of the protons at and near the chiral centers can help differentiate between diastereomers.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts can be used to confirm the overall structure and identify differences between diastereomers.

The characterization of Dolutegravir and its impurities often involves the use of proton and carbon NMR.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and its fragments.

-

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is crucial for confirming the molecular formula of the isolated diastereomers.[1][2]

-

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern can provide valuable structural information and help to differentiate between isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. While the FT-IR spectra of diastereomers are often very similar, subtle differences in the vibrational frequencies of bonds, particularly those near the chiral centers, may be observed. The presence of characteristic peaks for functional groups such as C=O (ketone and amide) and N-H (amide) can be confirmed.[2]

Part 3: Solid-State Characterization

The solid-state properties of a drug substance are critical for its formulation and stability. Dolutegravir sodium is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[5][6] It is plausible that its diastereomers may also exhibit polymorphism or exist as different solvates.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for characterizing the crystalline state of a material. Each crystalline form has a unique diffraction pattern, which serves as a "fingerprint." XRPD can be used to:

-

Identify the crystalline form of an isolated diastereomer.

-

Determine the phase purity of a sample.

-

Monitor for polymorphic transformations under different conditions (e.g., heat, humidity).

Thermal Analysis: DSC and TGA

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the presence of solvates (e.g., hydrates) and assess the thermal stability of the material.

Data Presentation and Interpretation

A systematic presentation of the characterization data is crucial for clear communication and regulatory submissions.

Summary of Physicochemical Properties

| Property | Dolutegravir (4R,12aS) | Diastereomer 1 | Diastereomer 2 | Diastereomer 3 |

| Molecular Formula | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₉F₂N₃O₅ |

| Molecular Weight | 419.38 g/mol | 419.38 g/mol | 419.38 g/mol | 419.38 g/mol |

| HPLC Retention Time (min) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| ¹H NMR (ppm) | [Key Diagnostic Peaks] | [Key Diagnostic Peaks] | [Key Diagnostic Peaks] | [Key Diagnostic Peaks] |

| HRMS (m/z) | [Observed Value] | [Observed Value] | [Observed Value] | [Observed Value] |

| Melting Point (°C) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| XRPD (2θ°) | [Key Peaks] | [Key Peaks] | [Key Peaks] | [Key Peaks] |

Conclusion

The physicochemical characterization of Dolutegravir's diastereomers is a rigorous and multifaceted process that is essential for ensuring the quality, safety, and efficacy of this important antiretroviral drug. A combination of advanced analytical techniques, including chiral HPLC, NMR, mass spectrometry, and solid-state analysis, provides the necessary tools for their separation, identification, and characterization. The methodologies and insights presented in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently navigate the stereochemical complexities of Dolutegravir and other chiral drug candidates.

References

-

Srinivas R, et al. Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 2018, 10(9): 90-100.

-

Srinivas R, et al. Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Scholars Research Library.

-

Yashpalsinh N et al. Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research, 2019, 59(2): 134-142.

-

Hare S, et al. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572). Mol Pharmacol. 2011 Oct;80(4):565-72.

-

Shaik, J. B., et al. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Heliyon, 8(8), e10323.

-

Chandra Shekara Reddy, G. et al. Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sodium. International Journal of Pharmaceutical and Phytopharmacological Research, 2017, 9(2): 52-63.

-

European Patent Office. (2016). Crystalline forms of dolutegravir sodium (EP3102582A1). Google Patents.

-

Macleods Pharmaceuticals Ltd. (2015). Solid state forms of dolutegravir sodium (WO2015138933A1). Google Patents.

-

Crystal Polymorphism in Dolutegravir Sodium: Application of 3D-Precession Diffraction Tomography. (2017). International Union of Crystallography.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. iucr2017.org [iucr2017.org]

- 6. EP3102582A1 - Crystalline forms of dolutegravir sodium - Google Patents [patents.google.com]

Abstract

Dolutegravir, a cornerstone in modern antiretroviral therapy, is a chiral molecule whose therapeutic efficacy is intrinsically linked to its specific stereochemical configuration, (4R,12aS). During its chemical synthesis, the potential for forming stereoisomeric impurities, such as the (4R,12aR)-diastereomer (commonly referred to as the RR isomer), presents a significant challenge for process chemistry and quality control. This technical guide provides an in-depth exploration of the RR isomer as a critical process-related impurity. We will dissect its origin within the synthetic pathway, outline robust analytical methodologies for its detection and quantification, and discuss effective control strategies compliant with global regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the stereochemical purity, safety, and efficacy of dolutegravir.

Introduction: The Imperative of Stereochemical Purity in Dolutegravir

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated remarkable efficacy against HIV-1.[1] Its molecular structure contains two chiral centers, leading to the possibility of four stereoisomers: (4R,12aS), (4S,12aR), (4S,12aS), and (4R,12aR). The desired therapeutic agent is the (4R,12aS) isomer. The other stereoisomers are considered impurities and, in accordance with stringent regulatory guidelines, their levels must be meticulously controlled.[2][3]

Undesired stereoisomers, such as the (4R,12aR)-diastereomer, offer no therapeutic benefit and can potentially introduce unforeseen toxicological effects or even diminish the overall efficacy of the drug product.[4][5] Therefore, the control of these impurities is not merely a matter of regulatory compliance but a fundamental requirement for patient safety.[5][6] This guide focuses specifically on the (4R,12aR)-diastereomer, a process-related impurity that requires robust control strategies throughout the manufacturing process.

Genesis of an Impurity: Synthetic Pathway and Formation of the RR Isomer

The formation of stereoisomeric impurities is directly linked to the synthetic route employed. Most syntheses of dolutegravir involve the cyclization of a key intermediate with (R)-3-amino-1-butanol to construct the fused oxazine ring system, which establishes the two critical chiral centers.[7][8]

The key step where the RR isomer can emerge is during the formation of the tricyclic core. While the synthesis is designed to be stereoselective for the desired (4R, 12aS) configuration, suboptimal reaction conditions—such as temperature fluctuations, incorrect base selection, or solvent effects—can lead to the formation of the diastereomeric (4R, 12aR) product.[7]

Understanding the reaction mechanism is paramount. The cyclization proceeds via nucleophilic attack and subsequent condensation. Even minor changes in the transition state energy, influenced by process parameters, can lower the activation barrier for the formation of the undesired RR isomer, leading to its presence in the crude drug substance.

Analytical Strategy: Detection and Quantification

Due to the subtle structural differences between diastereomers, specialized analytical techniques are required for their separation and quantification. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice.[1][9][10][11]

Causality in Method Development

The primary challenge is achieving baseline resolution between the main dolutegravir peak and the peaks corresponding to its stereoisomers. The choice of a chiral stationary phase (CSP) is the most critical factor.

-

Why a Chiral Column? Diastereomers have different physical properties and can sometimes be separated on standard reverse-phase columns (like C8 or C18). However, for robust and reliable separation from all potential stereoisomers, a chiral column is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective.[1][10] Columns like Chiralpak IF-3 or Lux Cellulose-4 are frequently cited for this application.[1][9][10]

-

Mobile Phase Optimization: The mobile phase composition fine-tunes the separation. A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like potassium dihydrogen phosphate) with a pH modifier (like orthophosphoric acid).[1][10] The ratio of these components is optimized to maximize the resolution (Rs) value between the dolutegravir peak and the RR isomer peak. A resolution of greater than 2.0 is generally desired, with values over 3.0 indicating excellent separation.[10]

-

Detector Selection: A UV detector is standard for this analysis. Wavelength selection is based on the UV absorbance maxima of dolutegravir, typically around 260 nm, which provides sufficient sensitivity for quantifying impurities at very low levels.[9]

Self-Validating Experimental Protocol: Chiral HPLC Method

This protocol describes a validated system for the routine analysis of the (4R,12aR)-diastereomer in dolutegravir drug substance. The inclusion of system suitability testing (SST) ensures the system is performing correctly before any sample analysis, making the protocol inherently self-validating.

Step 1: Instrument and Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent, equipped with a PDA/UV detector.

-

Column: Lux Cellulose-4 (250 mm x 4.6 mm, 5 µm) or Chiralpak IF-3 (250mm x 4.6mm, 3µm).[1][9][10]

-

Mobile Phase: A filtered and degassed mixture of Acetonitrile, Water, and Orthophosphoric Acid (e.g., 980:40:2 v/v/v).[10]

-

Flow Rate: 1.5 mL/min.[10]

-

Column Temperature: 35°C.

-

Detection Wavelength: 260 nm.[9]

-

Injection Volume: 10 µL.

Step 2: Preparation of Solutions

-

Diluent: Acetonitrile and water (50:50 v/v).

-

Standard Solution: Prepare a solution of Dolutegravir Reference Standard (RS) at a concentration of approximately 15 µg/mL in diluent.[10]

-

Sample Solution: Accurately weigh and dissolve the Dolutegravir drug substance sample in diluent to achieve a final concentration of 1.0 mg/mL (1000 µg/mL).[10]

-

Spiked Solution (for SST): Prepare a solution of the Dolutegravir sample and spike it with a known quantity of the (4R,12aR)-diastereomer and other relevant isomers to a level of ~0.15%.

Step 3: System Suitability Testing (SST)

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the Spiked Solution five times.

-

Verify the following SST criteria:

-

Resolution: The resolution between the dolutegravir peak and the (4R,12aR)-diastereomer peak must be ≥ 3.0.[10]

-

Tailing Factor: The tailing factor for the dolutegravir peak should not be more than 1.5.

-

Theoretical Plates: The plate count for the dolutegravir peak should be ≥ 2000.

-

%RSD: The relative standard deviation for the peak areas of the five replicate injections should be ≤ 5.0%.

-

-

Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check mobile phase, column, connections).

Step 4: Analysis and Calculation

-

Inject the Sample Solution in duplicate.

-

Identify the peak for the (4R,12aR)-diastereomer based on its retention time relative to the main dolutegravir peak (established using a qualified reference standard).

-

Calculate the percentage of the impurity using the following formula:

% Impurity = (Areaimpurity / Areatotal) x 100

(Assuming the response factor is close to 1.0, otherwise, a relative response factor must be applied).

Method Validation Summary

The described analytical method must be validated according to ICH Q2(R1) guidelines.[1]

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | Baseline resolution (Rs > 2) from all other known impurities and degradants. | Rs between Dolutegravir and RR-isomer > 3.0.[10] |

| LOD | Signal-to-Noise ratio of 3:1. | 0.007% w/w.[10] |

| LOQ | Signal-to-Noise ratio of 10:1. | 0.021% w/w.[10] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range from LOQ to 0.3%. | r² = 0.9993.[10] |

| Accuracy | Recovery between 80.0% and 120.0% at three concentration levels. | 96.2% to 97.5%.[10] |

| Precision | RSD ≤ 10.0% for replicate preparations. | < 5.0%. |

| Robustness | No significant impact on results with small, deliberate changes in method parameters (flow rate, pH). | Method is robust. |

Regulatory Framework and Control Strategy

The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[2][3][12]

ICH Thresholds

ICH Q3A(R2) establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.[3][13] For dolutegravir, with a typical MDD of 50 mg, the following thresholds apply:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% or 1.0 mg total daily intake, whichever is lower.

This means any impurity, including the RR isomer, found at a level above 0.10% must be structurally identified. If it exceeds 0.15%, its biological safety must be established through toxicological studies or other means.[3]

A Multi-pronged Control Strategy

An effective control strategy does not rely solely on end-product testing. It is an integrated approach that encompasses the entire manufacturing process.[5]

-

Control of Starting Materials: Ensure the stereochemical purity of key inputs like (R)-3-amino-1-butanol.

-

Process Optimization: Tightly control the parameters of the critical cyclization step (temperature, reaction time, reagent stoichiometry) to minimize the formation of the RR isomer.

-

In-Process Controls (IPCs): Implement IPC testing at intermediate stages to monitor the level of the RR isomer. If levels exceed a pre-defined action limit, the batch can be reprocessed or rejected before further value is added.

-

Purification Procedures: Develop crystallization or chromatographic purification steps that can effectively purge the RR isomer from the crude product.

-

Final Specification: Establish a stringent acceptance criterion for the (4R,12aR)-diastereomer in the final drug substance specification, which should be well below the ICH qualification threshold (e.g., Not More Than 0.10%).

Conclusion

The (4R,12aR)-diastereomer of dolutegravir is a critical process-related impurity whose control is essential for ensuring the quality, safety, and efficacy of the final drug product. A comprehensive understanding of its formation during synthesis, coupled with the implementation of a highly specific and validated chiral HPLC method, forms the foundation of a robust control strategy. By integrating stringent controls on raw materials, optimizing process parameters, and setting appropriate specifications based on ICH guidelines, drug manufacturers can reliably produce high-purity dolutegravir, safeguarding patient health and meeting global regulatory expectations.

References

-

Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 9, 90-100.

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

-

T, S. & S, G. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 11(4), 361-366.

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 133-139.

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

-

Reddy, K. C. S., et al. (2017). Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod. International Journal of Pharmacy & Pharmaceutical Research, 9(3), 115-129.

-

Pharma Knowledge TV. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.

-

Scholars Research Library. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium.

-

ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.

-

Longdom Publishing. (n.d.). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC.

-

Wang, Y., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online.

-

Singh, S., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PubMed Central.

-

Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.

-

Zhang, X., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. PubMed Central.

-

Dietz, J-P., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv.

-

ChemistryViews. (2021). New Synthesis of HIV Drug Dolutegravir Sodium.

-

ResearchGate. (n.d.). Study of Dolutegravir Degradation and Spectroscopic Identification of Products by LCMS, 1H and 13C NMR Techniques.

-

Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III).

-

SciSpace. (n.d.). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet.

-

Gor, K. J., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. PubMed Central.

-

Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.

-

Gawad, J. B., et al. (2015). IMPURITIES IN PHARMACEUTICALS: A REVIEW. ResearchGate.

-

SynZeal. (n.d.). Dolutegravir RR Isomer.

-

Simson Pharma Limited. (n.d.). Dolutegravir RR Isomer.

-

El-Gizawy, S. M., et al. (2024). Application of signal processing techniques for the spectroscopic analysis of dolutegravir and lamivudine: a comparative assessment and greenness appraisal. National Institutes of Health.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. pharmtech.com [pharmtech.com]

- 5. veeprho.com [veeprho.com]

- 6. jpionline.org [jpionline.org]

- 7. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 13. youtube.com [youtube.com]

Spectroscopic Profile of Dolutegravir's RR Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Dolutegravir, a cornerstone in the treatment of HIV-1 infection, is an integrase strand transfer inhibitor (INSTI) with a distinct stereochemical architecture. The molecule possesses two chiral centers, leading to the potential for four stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS). The therapeutically active and approved form is the (4R,12aS) isomer. However, during the synthesis and manufacturing process, the formation of other stereoisomers as impurities is a critical concern for quality control and regulatory compliance. Among these, the (4R,12aR) diastereomer, hereafter referred to as the RR isomer, requires meticulous characterization to ensure the purity and safety of the final drug product.

This technical guide provides an in-depth exploration of the spectroscopic properties of the Dolutegravir RR isomer. As direct, publicly available spectral data for this specific impurity is often proprietary, this guide synthesizes information from published literature on Dolutegravir's approved isomer and related impurities, alongside established principles of spectroscopic analysis. This approach allows us to project a representative spectroscopic profile for the RR isomer, offering a valuable resource for researchers in process development, quality assurance, and analytical sciences.

Molecular Structure and Stereochemistry

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Navigating the Conformational Landscape of Dolutegravir: A Technical Guide to Theoretical Analysis

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy, functioning as a highly potent HIV-1 integrase strand transfer inhibitor (INSTI). Its therapeutic efficacy is inextricably linked to its specific three-dimensional conformation, which allows it to chelate magnesium ions within the enzyme's active site and effectively halt viral replication.[1][2] However, the molecule possesses significant conformational flexibility, leading to a complex energy landscape of different spatial arrangements (isomers and conformers). A comprehensive understanding of this landscape is not merely academic; it is fundamental to rational drug design, predicting drug resistance profiles, and optimizing pharmaceutical formulations. This guide provides a detailed technical framework for conducting a theoretical conformational analysis of dolutegravir, grounded in the principles of computational chemistry. We will explore the causality behind methodological choices, present self-validating experimental protocols, and bridge theoretical predictions with experimental realities, equipping researchers with the knowledge to dissect the structural dynamics of this vital therapeutic agent.

The "Why": Dolutegravir's Conformation Governs Function

The clinical potency of dolutegravir is a direct result of its molecular architecture. The molecule is comprised of three key structural components: a tricyclic metal-chelating core, a flexible linker, and a distinct difluorophenyl group.[3] This structure is precisely engineered to bind to the HIV-1 integrase active site. The tricyclic core's three coplanar oxygen atoms are crucial for coordinating with two Mg²⁺ cations, which are essential for the catalytic activity of the enzyme.[2] By sequestering these ions, dolutegravir prevents the strand transfer step of viral DNA integration.

The molecule's power, however, also lies in its flexibility. The linker region allows the difluorophenyl group to probe deep into a pocket vacated by a displaced viral DNA base, forming intimate and favorable contacts.[4][5] Crucially, structural studies have revealed that dolutegravir can subtly readjust its position and conformation within the active site.[4][5] This adaptability is thought to be a key reason for its high barrier to resistance compared to first-generation INSTIs.

This inherent flexibility, arising from several rotatable single bonds, means that in solution, dolutegravir does not exist as a single static structure but as an ensemble of interconverting conformers. Furthermore, with two chiral centers, several stereoisomers are possible, though only the (4R,12aS) isomer is therapeutically active. The presence of undesired optical isomers is a critical quality attribute that must be controlled during synthesis and manufacturing.[6]

Therefore, a thorough conformational analysis is essential to:

-

Identify the "bioactive" conformation: The specific low-energy conformer that binds to the integrase enzyme.

-

Understand resistance mechanisms: How mutations in the integrase active site might favor alternative, less tightly bound conformers.

-

Guide the design of next-generation inhibitors: By understanding the structure-activity relationship, new analogs with improved potency or resistance profiles can be designed.

-

Control solid-state properties: The conformational preferences of the molecule dictate how it packs in a crystal lattice, influencing critical properties like solubility, stability, and bioavailability.

The Theoretical Toolkit: A Hierarchical Approach

A robust theoretical conformational analysis does not rely on a single method. Instead, it employs a hierarchical strategy that balances computational expense with accuracy. The process begins with a broad search using computationally inexpensive methods to map the entire conformational space, followed by progressive refinement of promising candidates using highly accurate, but more demanding, quantum mechanical calculations.

This multi-step approach is a self-validating system. By starting broad, we minimize the risk of missing a potentially important low-energy conformer. By refining with progressively more accurate methods, we increase our confidence in the final energy rankings and geometric parameters.

Caption: Hierarchical Workflow for Conformational Analysis.

Core Methodologies: The "How" and "Why"

Molecular Mechanics (MM): The Initial Sieve

-

What it is: MM methods treat atoms as balls and bonds as springs. They use a pre-parameterized set of equations, known as a force field (e.g., MMFF94, OPLS3e), to calculate the potential energy of a molecule based on its geometry (bond lengths, angles, dihedrals, and non-bonded interactions). This approach is computationally very fast.

-

Why we use it: The primary goal at the initial stage is speed and coverage. A conformational search can generate tens of thousands of potential structures. MM is fast enough to perform an energy minimization on each of these structures, quickly discarding high-energy, sterically-clashed conformers and providing a manageable set of plausible candidates for further study.

-

Trustworthiness: While not quantitatively accurate for absolute energies, MM is excellent at identifying distinct conformational families and providing reasonable geometries. The choice of force field is important; one should be chosen that is well-parameterized for the types of functional groups present in dolutegravir.

Quantum Mechanics (QM): The Gold Standard for Accuracy

-

What it is: QM methods solve the Schrödinger equation to describe the distribution of electrons in a molecule. Density Functional Theory (DFT) is the most widely used QM method for molecules of this size due to its excellent balance of accuracy and computational cost.

-

Why we use it: After narrowing down the candidates with MM, we need highly accurate relative energies to confidently rank the conformers. DFT explicitly treats electrons, providing a much more accurate description of the subtle electronic effects that stabilize one conformer over another. This is critical for calculating the Gibbs free energy, which determines the relative population of each conformer at a given temperature.

-

Expertise in Practice (Protocol Standard):

-

Functional Selection: The B3LYP functional is a workhorse in computational organic chemistry and provides a robust starting point. For potentially important non-covalent interactions (like intramolecular hydrogen bonds), it is advisable to include an empirical dispersion correction, such as D3(BJ), leading to the B3LYP-D3(BJ) method.

-

Basis Set Selection: The 6-31G(d) basis set is a good choice for initial geometry optimizations. For final single-point energy calculations, a larger basis set like 6-311+G(d,p) is recommended to achieve higher accuracy. The choice represents a trade-off: larger basis sets are more accurate but significantly more computationally expensive.

-

Solvent Effects: Conformational preferences can change dramatically in solution. Implicit solvent models, like the Polarizable Continuum Model (PCM), should be used in all DFT calculations to simulate the bulk electrostatic effect of a solvent (e.g., water or DMSO).

-

Molecular Dynamics (MD): Capturing the Dynamic Reality

-

What it is: MD simulations use a molecular mechanics force field to calculate the forces on atoms and then apply Newton's laws of motion to simulate their movement over time. This provides a "movie" of the molecule's behavior, showing how it flexes, vibrates, and transitions between different conformations.[1][7]

-

Why we use it: Static QM calculations provide a picture of the energy minima, but MD reveals the dynamic accessibility of these states and the pathways between them. It allows us to:

-

Validate the QM minima: If a low-energy conformer from DFT is rarely or never observed during a long MD simulation, its relevance in a dynamic system may be questioned.

-

Explore solvent interactions explicitly: MD simulations typically include explicit solvent molecules, providing a much more detailed picture of solute-solvent hydrogen bonding and its effect on conformation.

-

Simulate binding dynamics: When studying dolutegravir in complex with the integrase enzyme, MD is essential for understanding how the ligand and protein adapt to each other.[2][8]

-

Practical Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for the conformational analysis of dolutegravir in an aqueous environment.

Software: A molecular modeling package like Schrödinger Suite, MOE, or a combination of open-source tools like RDKit (for conformer generation), GROMACS (for MD), and Gaussian or ORCA (for QM).

Step 1: Initial Conformer Generation

-

Input: Start with a 2D or 3D structure of dolutegravir.

-

Method: Use a mixed torsional/low-mode search algorithm. This combines systematic rotation of key dihedral angles with random perturbations to efficiently explore the conformational space.

-

Parameters:

-

Force Field: OPLS3e or MMFF94s.

-

Energy Window: Retain all conformers within 20 kcal/mol of the global minimum. This wide window ensures no potentially relevant conformers are prematurely discarded.

-

Redundancy Check: Use a heavy-atom RMSD cutoff of 0.5 Å to eliminate duplicate structures.

-

-

Output: A set of several hundred unique conformers.

Step 2: QM Geometry Optimization and Frequency Calculation

-

Input: The unique conformers generated in Step 1.

-

Method: Perform a full geometry optimization followed by a frequency calculation.

-

Parameters (using Gaussian as an example):

-

#p B3LYP-D3(BJ)/6-31G(d) SCRF=(PCM,Solvent=Water) Opt Freq

-

#p : Specifies verbose output.

-

B3LYP-D3(BJ)/6-31G(d) : The chosen level of theory (functional and basis set).

-

SCRF=(PCM,Solvent=Water) : Specifies the implicit water solvent model.

-

Opt : Keyword to perform a geometry optimization.

-

Freq : Keyword to perform a frequency calculation.

-

-

Validation: The frequency calculation is a self-validating step. A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state, and the optimization must be redone.

-

Output: For each conformer: an optimized 3D structure, its electronic energy, and its thermal free energy correction.

Step 3: Data Analysis and Visualization

-

Calculate Gibbs Free Energy: For each conformer, sum the electronic energy and the thermal free energy correction obtained from the frequency calculation.

-

Determine Relative Energies: Subtract the Gibbs free energy of the lowest-energy conformer (the global minimum) from all others to get the relative free energy (ΔG).

-

Calculate Boltzmann Population: The population of each conformer i at a given temperature T (e.g., 298.15 K) is calculated using the Boltzmann distribution equation: Population(i) = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT) (where R is the gas constant and the sum is over all conformers j).

-

Summarize Data: Compile the results into a table for clear comparison.

Table 1: Theoretical Conformational Analysis Summary for Dolutegravir Isomers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angle (°)* |

| DTG-01 | 0.00 | 0.00 | 75.4 | 65.2 |

| DTG-02 | 0.85 | 1.10 | 12.1 | -70.1 |

| DTG-03 | 1.50 | 1.95 | 3.5 | 175.8 |

| DTG-04 | 2.10 | 2.50 | 1.5 | -178.0 |

| ...etc. | ... | ... | ... | ... |

*Note: This is example data. The "Key Dihedral Angle" would refer to a specific, researcher-defined rotation that distinguishes the major conformers, for example, the angle defining the orientation of the fluorobenzyl group relative to the tricyclic core.

Caption: Protocol for Computational Analysis and Experimental Validation.

Conclusion: From Theoretical Insight to Practical Application

References

-

Title: Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding Source: PLOS One URL: [Link]

-

Title: Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) Source: ACS Publications - Biochemistry URL: [Link]

-

Title: Exploring binding mechanisms of omicron spike protein with dolutegravir and etravirine by molecular dynamics simulation, principal component analysis, and free binding energy calculations Source: Taylor & Francis Online URL: [Link]

-

Title: Computational Methods in Drug Discovery Source: PMC - PubMed Central URL: [Link]

-

Title: Computational methods in drug discovery Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium Source: Scholars Research Library URL: [Link]

-

Title: Structural and functional analysis of Dolutegravir Source: ResearchGate URL: [Link]

Sources

- 1. Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Solubility and Stability of the Dolutegravir (4R,12aR) Isomer

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Imperative of Stereoisomeric Purity in Drug Development

In the landscape of modern pharmaceuticals, the stereochemical configuration of a drug molecule is of paramount importance. Different stereoisomers of a chiral drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. Dolutegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1, possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active isomer is the (4R, 12aS) diastereomer. Consequently, the other stereoisomers, including the (4R, 12aR) diastereomer (henceforth referred to as the RR isomer), are considered impurities. A thorough understanding of the physicochemical properties of these isomers, such as solubility and stability, is a regulatory and scientific necessity to ensure the quality, safety, and efficacy of the final drug product.

This guide provides a comprehensive technical overview of the solubility and stability of the Dolutegravir RR isomer. We will delve into the known characteristics of Dolutegravir as a molecule, extrapolate the expected behavior of the RR isomer, and, most critically, provide detailed, field-proven methodologies for the empirical determination of these properties. This document is designed to be a practical resource for researchers, analytical scientists, and formulation experts working on the development and quality control of Dolutegravir.

Physicochemical Profile of Dolutegravir and the Significance of the RR Isomer

Dolutegravir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability[1][2]. The molecule's structure contains two chiral centers, leading to the potential for stereoisomerism. The RR isomer is a diastereomer of the active pharmaceutical ingredient (API) and its presence in the drug substance must be carefully controlled. Diastereomers, having different three-dimensional arrangements, can exhibit variations in their physicochemical properties, including solubility, melting point, and stability[3]. Therefore, a direct investigation into the properties of the RR isomer is crucial.

| Property | Dolutegravir (API) | Dolutegravir RR Isomer |

| Chemical Name | (4R,12aS)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-9-carboxamide | (4R,12aR)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-9-carboxamide[6] |

| CAS Number | 1051375-16-6 | 1357289-29-2[6] |

| Molecular Formula | C20H19F2N3O5 | C20H19F2N3O5[7] |

| Molecular Weight | 419.38 g/mol | 419.38 g/mol [7] |

| BCS Class | II | Not explicitly classified, but expected to be similar to the API. |

| Aqueous Solubility | Low, pH-dependent[1] | Expected to be low. |

Solubility Profile: From Postulation to Empirical Determination

Known Solubility of Dolutegravir

Dolutegravir's solubility is pH-dependent, with very low solubility in acidic conditions (below 0.1 mg/mL in 0.1 N HCl) and slightly increasing at neutral pH. The sodium salt form does not significantly enhance aqueous solubility under these conditions. In organic solvents, Dolutegravir is soluble in DMSO (2.5 mg/mL) and dimethylformamide (5 mg/mL), and slightly soluble in ethanol[5].

| Solvent/Medium | Solubility of Dolutegravir |

| 0.1 N HCl (pH 1.2) | < 0.1 mg/mL |

| Phosphate Buffer (pH 6.8) | Very slightly soluble |

| Water | Sparingly soluble[5] |

| DMSO | 2.5 mg/mL[5] |

| Dimethylformamide (DMF) | 5 mg/mL[5] |

| Ethanol | Slightly soluble[5] |

Experimental Protocol for Determining the Solubility of Dolutegravir RR Isomer

To move beyond postulation, the following experimental protocol provides a robust method for determining the equilibrium solubility of the Dolutegravir RR isomer. This method relies on the principle of saturating a solvent with the compound and then quantifying the dissolved amount using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

2.2.1. Materials and Equipment

-

Dolutegravir RR isomer reference standard

-

HPLC grade solvents (e.g., water, acetonitrile, methanol, various pH buffers)

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (e.g., PVDF or nylon)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated chiral HPLC method capable of separating Dolutegravir and its isomers

2.2.2. Step-by-Step Methodology

-

Preparation of Solvents: Prepare a range of aqueous and organic solvents. For aqueous solubility, use buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).

-

Sample Preparation: Add an excess amount of the Dolutegravir RR isomer to a known volume of each solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the containers in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) to pellet the undissolved solid.

-

Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated chiral HPLC method. The concentration of the Dolutegravir RR isomer is determined by comparing its peak area to a standard calibration curve.

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.

Known Stability of Dolutegravir

Forced degradation studies on Dolutegravir have shown that it is susceptible to degradation under certain stress conditions. It is generally stable to basic, thermal, and photolytic stress. However, degradation is observed under acidic and oxidative conditions[4]. The major degradation pathways involve hydrolysis of the oxazine ring and oxidation[4][8].

| Stress Condition | Stability of Dolutegravir |

| Acidic (e.g., 1N HCl, 60°C) | Degradation observed[4] |

| Basic (e.g., 1N NaOH, 60°C) | Generally stable[4] |

| Oxidative (e.g., 5% H2O2) | Slight degradation observed[4] |

| Thermal (e.g., 105°C) | Generally stable[4] |

| Photolytic | Generally stable[4] |

| Hydrolytic (Water, 60°C) | Generally stable[4] |

Experimental Protocol for Forced Degradation Studies of Dolutegravir RR Isomer

The following protocol outlines a comprehensive forced degradation study for the Dolutegravir RR isomer. The objective is to identify the degradation pathways and to develop a stability-indicating analytical method.

3.2.1. Materials and Reagents

-

Dolutegravir RR isomer reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC grade water, acetonitrile, and methanol

-

Validated stability-indicating chiral HPLC method

3.2.2. Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of the Dolutegravir RR isomer in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the solution at 60°C for a specified time (e.g., 6 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the solution at 60°C for a specified time (e.g., 6 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 5% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid RR isomer to dry heat at 105°C for 24 hours. Dissolve the stressed solid in a suitable diluent for analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating chiral HPLC method with a photodiode array (PDA) detector to assess peak purity.

Figure 2: Workflow for Forced Degradation Studies.

Analytical Methodologies: The Key to Specificity

The cornerstone of any study on a specific isomer is a robust and validated analytical method capable of separating it from other related substances. For Dolutegravir and its stereoisomers, chiral HPLC is the method of choice[9][10].

Recommended Chiral HPLC Method Parameters

Several published methods provide excellent starting points for developing a validated chiral HPLC method for the separation of Dolutegravir isomers. A typical method would involve:

-

Column: A chiral stationary phase, such as Lux cellulose-4 or Chiralpak IF-3[10][11].

-

Mobile Phase: A mixture of organic solvents like acetonitrile and water, often with an acidic modifier like orthophosphoric acid[11].

-

Flow Rate: Typically around 1.0-1.5 mL/min[11].

-

Detection: UV detection at approximately 258-260 nm[11].

-

Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.

It is imperative that the chosen method is validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

While the existing literature provides a solid foundation for understanding the physicochemical properties of Dolutegravir, there is a clear need for specific experimental data on the solubility and stability of its RR isomer. By leveraging the known characteristics of the parent drug and applying the detailed experimental protocols outlined in this guide, researchers and drug development professionals can systematically investigate the RR isomer. This will not only fulfill regulatory requirements but also contribute to a more profound understanding of the structure-property relationships within the Dolutegravir family of molecules. The generation of such data is a critical step in ensuring the continued safety and efficacy of this important antiretroviral agent.

References

-

Venkatnarayana, M., & Siva Jyothi, N. (2020). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Journal of Chromatographic Science, 58(8), 735-743. [Link]

-

Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir. (2023). Pharmaceutics, 15(6), 1745. [Link]

- Solid state forms of dolutegravir sodium. (2016).

-

Dolutegravir RR Isomer. SynZeal. [Link]

-

Dolutegravir. PubChem. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets. (2022). International Journal of Pharmaceutical Quality Assurance, 13(4), 498-505. [Link]

-

Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate tablets using High Performance Liquid Chromatography. (2021). Research Journal of Pharmacy and Technology, 14(5), 2445-2450. [Link]

-

Analytical Techniques for Dolutegravir. (2020). International Journal of Pharmaceutical Sciences Review and Research, 60(1), 109-114. [Link]

-

Naraparaju, S. (2024). ANALYTICAL METHODS FOR THE DETERMINATION OF DOLUTEGRAVIR IN PHARMACEUTICALS: A MINI REVIEW. Indo American Journal of Pharmaceutical Sciences, 11(02), 643-648. [Link]

-

Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate tablets using High Performance Liquid Chromatography. (2021). Semantic Scholar. [Link]

-

HPLC-MS identification of acid degradation products of dolutegravir. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

-

Srinivas, R., et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 10(9), 90-100. [Link]

-

Pharmacokinetics of dolutegravir in HIV-seronegative subjects with severe renal impairment. (2014). European Journal of Clinical Pharmacology, 70(1), 25-31. [Link]

-

Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. (2014). Clinical Pharmacokinetics, 53(10), 857-872. [Link]

-

Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients. (2014). British Journal of Clinical Pharmacology, 77(3), 487-495. [Link]

-

Pharmacokinetics of Dolutegravir When Administered With Mineral Supplements in Healthy Adult Subjects. (2015). The Journal of Clinical Pharmacology, 55(5), 490-496. [Link]

-

Dolutegravir RR Isomer. Pharmaffiliates. [Link]

-

In-vivo pharmacokinetic studies of Dolutegravir loaded spray dried Chitosan nanoparticles as milk admixture for paediatrics infected with HIV. (2022). Scientific Reports, 12(1), 13915. [Link]

-

A review of drug isomerism and its significance. (2013). International Journal of Applied & Basic Medical Research, 3(2), 73-78. [Link]

-

Solid Dispersion of Dolutegravir: Formulation Development, Characterization, and Pharmacokinetic Assessment. (2022). International Journal of Pharmaceutical Quality Assurance, 13(4), 498-505. [Link]

Sources

- 1. Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]